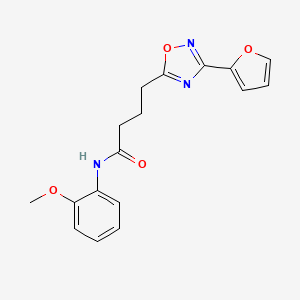
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyphenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyphenyl)butanamide, also known as FOB, is a chemical compound that has gained significant attention in scientific research in recent years. It belongs to the class of oxadiazole derivatives and is known for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mechanism of Action
The mechanism of action of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyphenyl)butanamide involves the inhibition of various enzymes and signaling pathways. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also inhibits the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyphenyl)butanamide has been reported to exhibit significant biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. It also exhibits anti-inflammatory effects by reducing the production of inflammatory mediators. Additionally, it has been reported to exhibit antimicrobial activity against various bacteria and fungi.
Advantages and Limitations for Lab Experiments
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyphenyl)butanamide has several advantages as a chemical compound for laboratory experiments. It is relatively easy to synthesize and has been reported to exhibit high purity and good yields. It also exhibits significant biological activity at relatively low concentrations. However, its limitations include its relatively low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyphenyl)butanamide. One potential direction is the investigation of its potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory diseases. Another potential direction is the development of more efficient synthesis methods for 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyphenyl)butanamide. Additionally, the investigation of its potential as a scaffold for the development of new chemical compounds with improved biological activity is another potential direction for future research.
Synthesis Methods
The synthesis of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyphenyl)butanamide involves the reaction of 2-methoxybenzoyl chloride with 3-(furan-2-yl)-1,2,4-oxadiazol-5-amine in the presence of a base such as triethylamine. The resulting product is then reacted with 4-bromobutanoyl chloride to obtain 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyphenyl)butanamide. This method has been reported to yield high purity and good yields.
Scientific Research Applications
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyphenyl)butanamide has been extensively studied for its potential applications in various fields of scientific research. It has been reported to exhibit significant anticancer, anti-inflammatory, and antimicrobial activities. Its potential as a therapeutic agent in the treatment of various diseases has also been investigated.
properties
IUPAC Name |
4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-22-13-7-3-2-6-12(13)18-15(21)9-4-10-16-19-17(20-24-16)14-8-5-11-23-14/h2-3,5-8,11H,4,9-10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFFDZSNNVYVHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CCCC2=NC(=NO2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

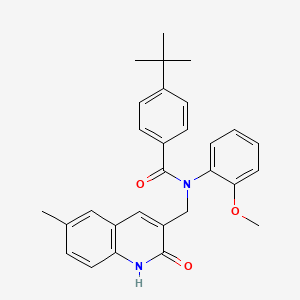

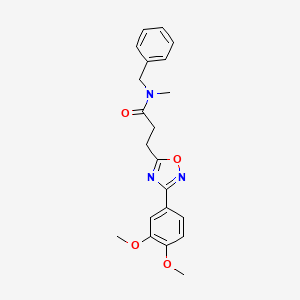
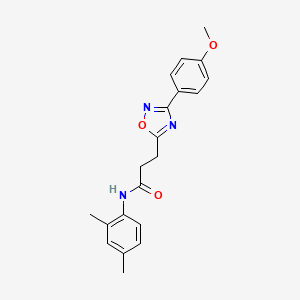
![1-(4-fluorobenzoyl)-N-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7687197.png)
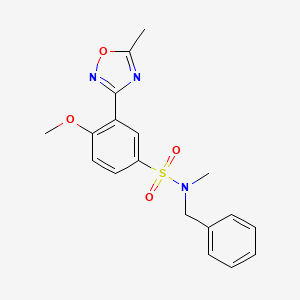
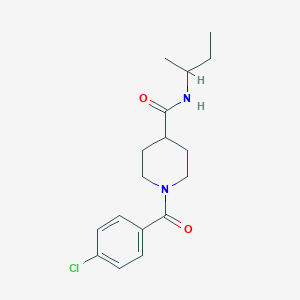

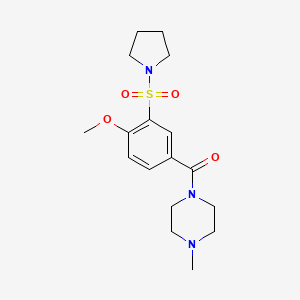
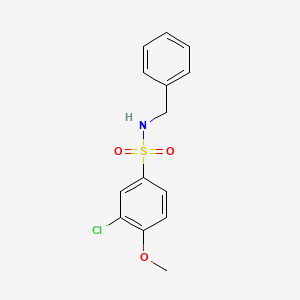
![N-benzyl-5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B7687265.png)


